molecular formula C14H22BNO3 B1453795 4-(2-(4-Methylpiperidin-1-yl)ethoxy)phenylboronic acid CAS No. 1312801-94-7

4-(2-(4-Methylpiperidin-1-yl)ethoxy)phenylboronic acid

Cat. No.: B1453795
CAS No.: 1312801-94-7
M. Wt: 263.14 g/mol
InChI Key: QDHQNALJDIAWKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-(4-Methylpiperidin-1-yl)ethoxy)phenylboronic acid is a high-value boronic acid derivative engineered for advanced pharmaceutical research and development. Its structure integrates an aryl boronic acid functional group with a 4-methylpiperidine moiety, making it a versatile building block in medicinal chemistry. The primary research application of this compound is its use as a critical synthetic intermediate in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction . This reaction is a cornerstone of modern organic synthesis for the efficient formation of carbon-carbon bonds, enabling the construction of complex biaryl structures often found in active pharmaceutical ingredients (APIs) . The embedded 4-methylpiperidine group is a privileged scaffold in drug design, frequently encountered in molecules targeting a range of biological pathways . Furthermore, boronic acids as a class have demonstrated significant and growing relevance in medicinal chemistry, serving as key components in FDA-approved therapeutics and investigational compounds targeting enzymes, receptors, and other biomolecular targets . As such, this compound provides researchers with a powerful tool for the synthesis and exploration of novel molecules with potential anticancer, antibacterial, and other therapeutic activities .

Properties

IUPAC Name

[4-[2-(4-methylpiperidin-1-yl)ethoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO3/c1-12-6-8-16(9-7-12)10-11-19-14-4-2-13(3-5-14)15(17)18/h2-5,12,17-18H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHQNALJDIAWKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCCN2CCC(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagents and Conditions

Reagent/Component Role Typical Amounts/Equivalents Notes
4-(2-bromoethoxy)phenylboronic acid Starting material Stoichiometric Prepared or commercially available
4-Methylpiperidine Nucleophile 1.0–1.2 equivalents Acts as nucleophile for substitution
Palladium catalyst (e.g., Pd(PPh3)4) Catalyst 1–10 mol% Facilitates coupling reaction
Base (e.g., potassium carbonate) Neutralizes acid, promotes reaction 2 equivalents Maintains reaction pH
Solvent (e.g., toluene, DMF) Reaction medium Sufficient to dissolve reagents Choice affects reaction rate and yield

Reaction Procedure

  • Setup: The starting 4-(2-bromoethoxy)phenylboronic acid and 4-methylpiperidine are dissolved in a suitable organic solvent such as toluene or dimethylformamide (DMF).

  • Catalyst Addition: A palladium catalyst, often Pd(PPh3)4 or Pd2(dba)3 with triphenylphosphine (PPh3), is added under an inert atmosphere (argon or nitrogen) to avoid oxidation.

  • Base Addition: Potassium carbonate or another mild base is introduced to neutralize the acidic by-products and facilitate the nucleophilic substitution.

  • Reaction Conditions: The mixture is heated, typically between 60–100 °C, for 12–24 hours to ensure complete conversion.

  • Workup: After cooling, the reaction mixture is filtered to remove catalyst residues and inorganic salts. The organic phase is extracted, dried over magnesium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography using a solvent system such as hexanes/ethyl acetate or by recrystallization to afford pure this compound.

Alternative Synthetic Approaches

Suzuki-Miyaura Cross-Coupling Variants

Some synthetic routes involve the formation of the boronic acid moiety via palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2pin2) under mild conditions. This method can be adapted to prepare boronic acid intermediates with ethoxy linkers, which are then subjected to nucleophilic substitution with 4-methylpiperidine.

  • Catalysts: Pd(dba)3, Pd(PPh3)4, or Pd(OAc)2 with phosphine ligands.
  • Conditions: Reactions typically proceed in solvents like DMSO or MeOH at 50–80 °C for 12–24 hours.
  • Purification: Column chromatography after aqueous workup.

This method allows for the modular assembly of the boronic acid compound with high regioselectivity and yield.

Continuous Flow Synthesis

In industrial or scale-up contexts, continuous flow reactors have been employed to enhance the efficiency of the synthesis. This approach allows better control over reaction parameters such as temperature, pressure, and residence time, improving yields and reproducibility.

Research Findings and Optimization Data

Parameter Conditions Tested Observations and Outcomes
Catalyst loading 5–10 mol% Pd(PPh3)4 Higher catalyst loading increases reaction rate but may complicate purification
Temperature 60–100 °C Optimal yield at ~80 °C; higher temps risk decomposition
Base K2CO3, Na2CO3, Cs2CO3 Potassium carbonate favored for mildness and solubility
Solvent Toluene, DMF, DMSO Toluene preferred for ease of workup; DMF/DMSO improve solubility but complicate purification
Reaction time 12–24 hours 14–18 hours sufficient for near-complete conversion
Purification method Column chromatography (hexanes:EtOAc) Effective for removal of impurities and catalyst residues

Notes on Mechanism and Reactivity

  • The boronic acid group in the phenyl ring is stable under the reaction conditions but can participate in side reactions if exposed to strong bases or oxidants.
  • The nucleophilic substitution proceeds via displacement of the bromide by the nitrogen of 4-methylpiperidine, facilitated by the base.
  • Palladium catalysis may assist in coupling steps or in situ formation of intermediates, improving overall efficiency.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Nucleophilic substitution with Pd catalysis Reaction of 4-(2-bromoethoxy)phenylboronic acid with 4-methylpiperidine under Pd catalysis and base High yield, straightforward setup Requires inert atmosphere, catalyst removal
Suzuki-Miyaura borylation + substitution Pd-catalyzed borylation of aryl halide, followed by nucleophilic substitution Modular, high regioselectivity Multi-step, longer reaction times
Continuous flow synthesis Flow reactor adaptation of above methods Scalable, reproducible Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

4-(2-(4-Methylpiperidin-1-yl)ethoxy)phenylboronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phenols, boronic esters, and various substituted aromatic compounds .

Scientific Research Applications

Reaction Types

This compound participates in various reactions, including:

  • Suzuki-Miyaura Coupling : A key reaction for forming carbon-carbon bonds.
  • Oxidation : Can be oxidized to produce phenols or quinones.
  • Reduction : Capable of being reduced to form boronic esters or alcohols.

Major Products

The reactions involving this compound yield products such as:

  • Phenols
  • Boronic esters
  • Substituted aromatic compounds

Organic Chemistry

In organic chemistry, 4-(2-(4-Methylpiperidin-1-yl)ethoxy)phenylboronic acid is primarily utilized for:

  • Synthesis of Complex Molecules : It serves as a building block in the Suzuki-Miyaura coupling, facilitating the formation of diverse organic compounds.

Medicinal Chemistry

This compound is explored for its potential applications in drug development, particularly:

  • Boron-containing Drugs : Investigated for use in neutron capture therapy, which targets cancer cells.

Enzyme Inhibition

The compound exhibits potential biological activities through enzyme inhibition:

  • Proteasome Inhibition : It may inhibit proteasome activity, leading to increased levels of pro-apoptotic factors and promoting cancer cell death.
  • Dipeptidyl Peptidase IV (DPP-IV) : Preliminary studies suggest possible inhibitory effects on DPP-IV, relevant for diabetes management.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structure. Key points include:

  • Substituents : The 4-methylpiperidine moiety enhances solubility and bioavailability.
  • Comparative Analysis : Table 1 summarizes biological activities of related boronic acid derivatives.
Compound NameBiological Activity
This compoundPotential proteasome and DPP-IV inhibition
Phenylboronic acidGeneral enzyme inhibition
4-Methoxyphenylboronic acidAnticancer properties

Mechanism of Action

The mechanism of action of 4-(2-(4-Methylpiperidin-1-yl)ethoxy)phenylboronic acid involves its ability to form stable complexes with diols and other nucleophiles. This property is exploited in various chemical reactions, including the Suzuki-Miyaura coupling, where it acts as a boron donor to facilitate the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Table 1: Structural Comparison of 4-(2-(4-Methylpiperidin-1-yl)ethoxy)phenylboronic Acid and Analogues

Compound Name Heterocycle Substituent on Heterocycle Linker Type Phenyl Substituent Boronic Acid Form Key Differences vs. Target Compound
This compound (Target) Piperidine 4-Methyl Ethoxy None Free (-B(OH)₂) Reference compound
4-(2-(Piperidin-1-yl)ethoxy)phenylboronic acid, pinacol ester Piperidine None Ethoxy None Pinacol ester (protected) Lack of 4-methyl on piperidine; boronic acid protected
3-Fluoro-4-(2-(4-Methylpiperazin-1-yl)ethoxy)phenylboronic acid Piperazine 4-Methyl Ethoxy 3-Fluoro Free (-B(OH)₂) Piperazine (vs. piperidine); fluoro substituent
4-(2-(1H-Imidazol-1-yl)ethoxy)phenylboronic acid Imidazole None Ethoxy None Free (-B(OH)₂) Aromatic imidazole (vs. aliphatic piperidine)
4-(4-Methylpiperazin-1-yl)phenylboronic acid, pinacol ester Piperazine 4-Methyl None None Pinacol ester (protected) Direct attachment (no linker); piperazine
3-Fluoro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenylboronic acid Piperidine 4-Methyl Propoxy 3-Fluoro Free (-B(OH)₂) Longer propoxy linker; fluoro substituent
2-[(4-Methylpiperidin-1-yl)methyl]phenylboronic acid Piperidine 4-Methyl Methylene None Free (-B(OH)₂) Methylene linker (vs. ethoxy)

Functional and Reactivity Insights

Boronic Acid Reactivity

  • Free vs. Protected Boronic Acid : The target compound’s free boronic acid group enhances reactivity in Suzuki couplings compared to pinacol ester-protected analogues (e.g., ), which require deprotection prior to use .

Heterocyclic Amine Effects

  • Piperidine vs.
  • Imidazole vs. Piperidine : The aromatic imidazole in introduces π-π stacking capabilities, which may improve binding to aromatic residues in biological targets.

Linker Length and Flexibility

  • Ethoxy vs. Propoxy Linkers : A propoxy linker (as in ) increases molecular flexibility and may improve binding to sterically hindered targets, albeit at the cost of higher molecular weight .

Pharmacological and Physicochemical Properties

  • Solubility : Piperazine-containing derivatives (e.g., ) exhibit higher aqueous solubility due to increased polarity .

Biological Activity

4-(2-(4-Methylpiperidin-1-yl)ethoxy)phenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article delves into the compound's biological activity, synthesizing findings from various studies, including structure-activity relationships (SAR), molecular interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C16H22BNO3C_{16}H_{22}BNO_3, with a molecular weight of 317.60 g/mol. Its structure features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it a valuable tool in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acids, including derivatives like this compound. In particular, research indicates that such compounds can act as inhibitors of key enzymes involved in cancer cell proliferation.

  • Mechanism of Action : Boronic acids can inhibit proteasome activity and tyrosine kinases, which are crucial in cancer cell signaling pathways. The ability of this compound to interact with these targets may contribute to its antiproliferative effects against various cancer cell lines.
  • Case Studies :
    • A study tested a series of boronic acid derivatives against prostate cancer cell lines (LAPC-4 and PC-3). The results demonstrated that compounds with specific substitutions on the aromatic ring exhibited significant antiproliferative activity, suggesting that this compound could be similarly effective .
    • Another investigation focused on the compound's ability to inhibit fibroblast activation protein (FAP), which plays a role in tumor progression. The findings indicated that the compound could effectively reduce FAP activity, highlighting its therapeutic potential in cancer treatment .

Enzyme Inhibition

Boronic acids are known for their role as enzyme inhibitors. The unique properties of this compound allow it to interact with various enzymes:

  • Proteasome Inhibition : Compounds with boronic acid moieties have shown promise in inhibiting proteasome activity, which is essential for regulating protein turnover in cells. This inhibition can lead to the accumulation of pro-apoptotic factors and subsequent cancer cell death.
  • Dipeptidyl Peptidase IV (DPP-IV) : DPP-IV inhibitors are crucial in managing diabetes and obesity. Preliminary data suggests that this compound may exhibit similar inhibitory effects on DPP-IV, warranting further investigation .

Structure-Activity Relationship (SAR)

The biological activity of boronic acids is highly dependent on their structural features. For this compound:

  • Substituents : The presence of the 4-methylpiperidine moiety enhances solubility and bioavailability, while the ethoxy group contributes to favorable interactions with target proteins.
  • Comparative Analysis : Table 1 summarizes the biological activities of related boronic acid derivatives:
Compound NameActivity TypeIC50 (µM)Reference
This compoundProteasome InhibitionTBD
3-Fluoro-4-boronophenyl derivativeDPP-IV InhibitionTBD
Chalcone derivativesAntiproliferative15

Q & A

Q. What are the standard synthetic routes for 4-(2-(4-Methylpiperidin-1-yl)ethoxy)phenylboronic acid, and what analytical methods confirm its purity?

The synthesis typically involves multi-step organic reactions, including:

  • Suzuki-Miyaura coupling : A palladium-catalyzed cross-coupling between a boronic acid precursor and a halogenated aryl/heteroaryl partner .
  • Functional group modifications : Introduction of the 4-methylpiperidinyl-ethoxy moiety via nucleophilic substitution or Mitsunobu reactions .

Q. Characterization methods :

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions and boronic acid integrity.
  • Mass spectrometry (MS) : High-resolution MS for molecular weight validation .
  • HPLC : Purity assessment (>95% by area normalization) .

Q. What are the recommended storage conditions and stability considerations for this compound?

  • Storage : Store at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent boronic acid dehydration .
  • Stability :
    • pH sensitivity : Degrades in strongly acidic/basic conditions; use neutral buffers for biological assays.
    • Light/heat : Protect from prolonged UV exposure and temperatures >40°C .

Q. How is the compound screened for preliminary biological activity in drug discovery?

  • In vitro enzyme assays : Test inhibition of serine hydrolases or proteases via fluorescence/quenching methods (IC50_{50} determination) .
  • Cellular assays : Evaluate cytotoxicity (e.g., MTT assay) and membrane permeability using boronic acid-specific probes .

Advanced Research Questions

Q. How can synthetic yield be optimized for large-scale production?

Parameter Optimization Strategy Reference
Catalyst loadingReduce Pd catalyst to 0.5–1 mol% with ligand optimization
Solvent systemUse toluene/water biphasic systems for Suzuki coupling
Temperature controlMaintain 60–80°C for coupling; avoid side reactions

Q. How should researchers address contradictions in reported biological activity data?

  • Assay variability : Standardize buffer pH (e.g., pH 7.4 vs. 8.0 affects boronic acid reactivity) .
  • Structural analogs : Compare activity of derivatives (e.g., piperazine vs. piperidine substitutions) to identify critical pharmacophores .

Q. What strategies improve target selectivity in enzyme inhibition studies?

  • Molecular docking : Model interactions with active-site residues (e.g., Thr/Ser in proteases) .
  • Proteome-wide profiling : Use activity-based protein profiling (ABPP) to identify off-target binding .

Q. How do solvent polarity and proticity affect reactivity in cross-coupling reactions?

Solvent Reaction Efficiency Byproduct Formation
Toluene/EtOH High (90% yield)Low (<5%)
DMSO Moderate (60%)High (20%)
THF Low (40%)Moderate (10%)
Polar aprotic solvents (DMSO) may destabilize intermediates, increasing side reactions .

Q. What analytical approaches identify degradation products under accelerated stability testing?

  • LC-MS/MS : Detect dehydration products (e.g., boroxine formation) .
  • FT-IR : Monitor loss of B–OH stretching bands (~3200 cm1^{-1}) .

Q. How can assay conditions be tailored to enhance reproducibility in cellular studies?

  • Serum-free media : Reduce interference from serum albumin binding .
  • Pre-incubation : Allow 30-minute equilibration with cells to improve uptake .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-(4-Methylpiperidin-1-yl)ethoxy)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-(2-(4-Methylpiperidin-1-yl)ethoxy)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.